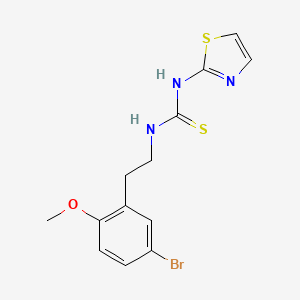
3-(Dimethoxymethyl)-1,1-dimethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxymethyl)-1,1-dimethoxypentane is an organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-1,1-dimethoxypentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pentane derivative with dimethoxymethane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle the large volumes required for commercial production. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-1,1-dimethoxypentane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Dimethoxymethyl)-1,1-dimethoxypentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use it to study the effects of methoxy groups on biological activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-1,1-dimethoxypentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A simpler compound with similar methoxy groups but a different backbone structure.
Dimethoxyethane: Another related compound with a shorter carbon chain.
Dimethoxymethylsilane: A silicon-containing analog with similar functional groups.
Uniqueness
3-(Dimethoxymethyl)-1,1-dimethoxypentane is unique due to its specific arrangement of methoxy groups and pentane backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
68860-51-5 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-1,1-dimethoxypentane |
InChI |
InChI=1S/C10H22O4/c1-6-8(10(13-4)14-5)7-9(11-2)12-3/h8-10H,6-7H2,1-5H3 |
InChI Key |
SVZYBMYDBLEYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(OC)OC)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



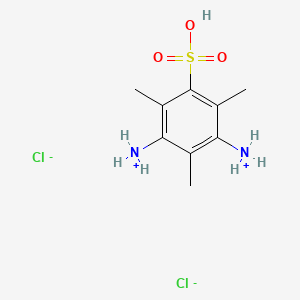
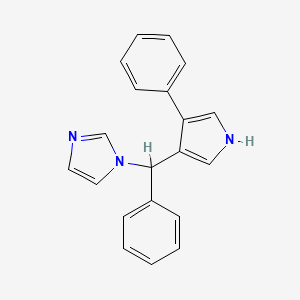

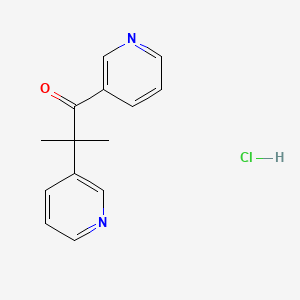
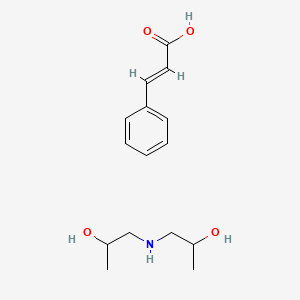
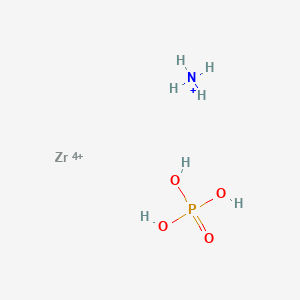

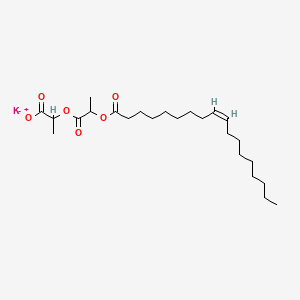
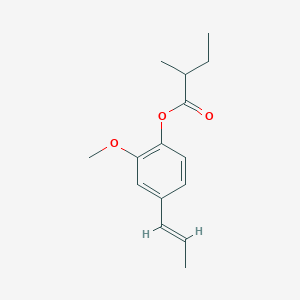
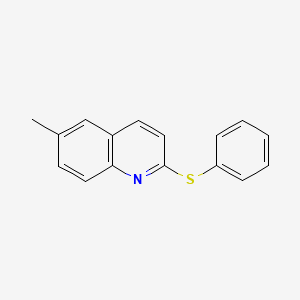
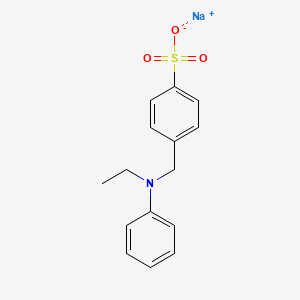
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
